molecular formula C8H5BrN2O2S B2493723 5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxylic Acid CAS No. 1038558-41-6

5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxylic Acid

Cat. No.: B2493723
CAS No.: 1038558-41-6
M. Wt: 273.1
InChI Key: RZNYNZTTWMRPDS-UHFFFAOYSA-N
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Description

5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxylic Acid is a heterocyclic compound that contains both a thiophene and a pyrazole ring. The presence of these rings makes it a versatile molecule with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The bromine atom attached to the thiophene ring adds to its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxylic Acid typically involves the cyclization of 5-bromo-2-thiophenecarboxylic acid with hydrazine derivatives. One common method involves the use of a green catalyst such as fly ash: H₂SO₄ under microwave irradiation, which facilitates the solid-phase cyclization of 5-bromo-2-thienyl chalcones and phenyl hydrazine hydrate . This method is efficient, environmentally friendly, and yields high purity products.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using similar catalysts and conditions. The use of microwave irradiation can be scaled up for industrial applications, ensuring high yields and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxylic Acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Coupling: Palladium catalysts in the presence of base and solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while substitution reactions can yield a variety of functionalized thiophene derivatives.

Scientific Research Applications

5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxylic Acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-bromophenyl)-1H-pyrazole-3-carboxylic Acid
  • 5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carboxylic Acid
  • 5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxylic Acid

Uniqueness

5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxylic Acid is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a wider range of chemical modifications. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile tool in scientific research .

Properties

IUPAC Name

5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2S/c9-7-2-1-6(14-7)4-3-5(8(12)13)11-10-4/h1-3H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNYNZTTWMRPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C2=CC(=NN2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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